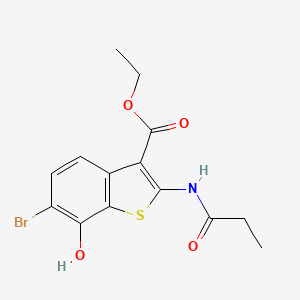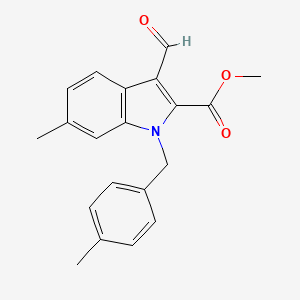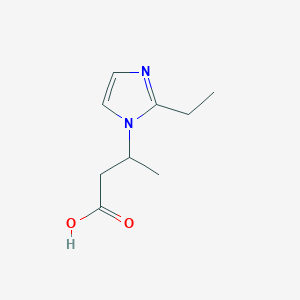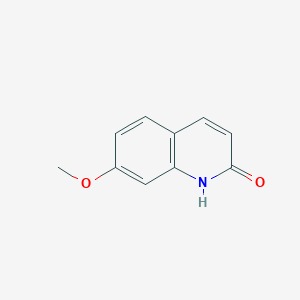
7-Methoxyquinolin-2(1H)-one
Descripción general
Descripción
7-Methoxyquinolin-2(1H)-one is a heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Syntheses of some new heterocyclic compounds incorporating quinoline moieties were achieved via reaction of 4-hydroxy-7-methoxyquinolin-2(1H)-one . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives exhibit reactions similar to benzene and pyridine . They participate in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 175.18 . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Anticancer Properties
- A study has identified 7-Methoxyquinolin-2(1H)-one as a promising anticancer lead, demonstrating significant tumor growth inhibition in mice without obvious toxicity. This compound and its analogues are considered a novel class of tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Cui et al., 2017).
Synthesis Techniques
- Research has been conducted on developing environmentally friendly protocols for synthesizing N-methoxyquinolin-2(1H)-ones, showcasing a broad range of such compounds with different functional groups (Gao et al., 2017).
Antimicrobial Activity
- Novel heterocyclic compounds incorporating quinolone moieties, including 4-hydroxy-7-methoxyquinolin-2(1H)-one, have been synthesized and exhibited antibacterial activity against various bacterial strains, suggesting potential applications in antimicrobial treatments (Hamama et al., 2015).
Chemosensor Applications
- A compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, derived from this compound, has been identified as a selective chemosensor for cadmium, useful in measuring Cd²⁺ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Pharmaceutical Intermediates
- The compound has been utilized in the synthesis of pharmaceutical intermediates, such as a key intermediate of the antipsychotic drug brexpiprazole, showcasing its significance in medicinal chemistry (Reddy et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for 7-Methoxyquinolin-2(1H)-one is not mentioned in the retrieved papers, quinoline and its derivatives are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Safety and Hazards
Propiedades
IUPAC Name |
7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHADULCABPIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652350 | |
| Record name | 7-Methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23981-26-2 | |
| Record name | 7-Methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How has 7-Methoxyquinolin-2(1H)-one been utilized in the synthesis of novel compounds with biological activities?
A: this compound serves as a versatile building block in synthesizing diverse heterocyclic compounds with potential biological applications. Researchers have successfully employed this compound and its 3-bromo derivative in reactions with binucleophilic reagents to generate new heterocycles incorporating the quinolone moiety. [] In another study, it was reacted with 2-chloroacetyl chloride to yield a fused compound, 2-hydroxy-3-(4-hydroxy-7-methoxy-2-oxo-1,2 dihydroquinolin-3-yl)naphthalene-1,4-dione, exhibiting both antioxidant and antitumor activities. [, ] These studies highlight the versatility of this compound as a scaffold for developing compounds with potential medicinal properties.
Q2: What spectroscopic techniques have been employed to characterize this compound and its derivatives?
A2: Researchers have employed a combination of spectroscopic methods to characterize this compound and its derivatives. These techniques include:
- Infrared Spectroscopy (IR): This method provides information about the functional groups present in the molecule based on their characteristic vibrations. [, , ]
- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the structure and connectivity of atoms within the molecule. Both 1H-NMR and 13C-NMR data can be utilized for comprehensive structural elucidation. [, , ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. [, , ]
Q3: What computational chemistry approaches have been used to study this compound-derived compounds?
A: Density Functional Theory (DFT) calculations have been performed on this compound-derived compounds to investigate their geometrical isomers. [, ] These studies explored various conformers, including enol, keto, syn, and anti forms, providing insights into the conformational preferences and potential implications for biological activity. The DFT results were found to be consistent with the experimental spectral analysis of the compounds. [, ] This highlights the utility of computational methods in understanding the structural features and properties of these molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)
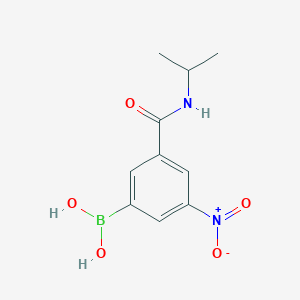
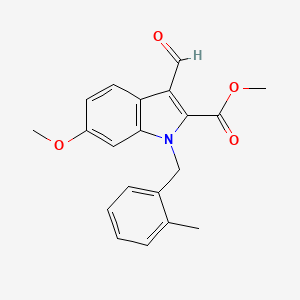

![4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387257.png)
![3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387258.png)
![1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387260.png)
